Xeno Lewisx
Description
Contextualization within Contemporary Chemical Research
Contemporary chemical research is increasingly focused on the systematic exploration and understanding of chemical space. nih.govscispace.com This involves not only the synthesis and characterization of new molecules but also the development of computational tools and strategies to navigate and predict the properties of uncharted chemical territory. europa.euarxiv.org The identification of novel chemical entities (NCEs), defined as compounds not previously described, is a key driver in fields such as drug discovery, where they represent potential new therapeutic agents. wisdomlib.org The process of discovering and characterizing NCEs is often multidisciplinary, requiring collaboration between chemists, computational scientists, and experts in relevant application areas. frontiersin.orgwisc.edu
Rationale for Investigating Uncharted Chemical Space
The rationale for investigating uncharted chemical space is multifaceted. Firstly, known chemical space, while extensive, represents only a minute fraction of theoretically possible molecules. nih.govnih.gov Exploring beyond this limited region increases the probability of discovering compounds with unprecedented structures and properties that may offer significant advantages over existing ones. Secondly, many current challenges in science and technology require molecules with highly specific and often novel characteristics that may not be found within readily accessible chemical libraries. nih.govvipergen.com Investigating uncharted space can lead to the identification of lead compounds with novel mechanisms of action or improved performance profiles. vipergen.com Furthermore, the exploration itself contributes to a deeper fundamental understanding of chemical principles, structure-activity relationships, and the underlying rules governing molecular behavior. nih.govarxiv.org
Identification of Knowledge Gaps in Related Chemical Architectures
Research into novel compounds like Xeno Lewisx necessitates a thorough identification of knowledge gaps within related chemical architectures. This involves analyzing existing databases and literature to understand the properties, reactivity, and synthesis of molecules possessing structural features analogous to those hypothesized for this compound. nih.govscispace.com Key areas where knowledge gaps may exist include:
Synthetic Accessibility: Are there established, efficient routes to synthesize the core scaffold or key moieties of this compound, or will novel synthetic methodologies be required?
Stability and Reactivity: What are the predicted stability profiles under various conditions, and what are the potential reaction pathways it might undergo?
Conformational Landscape: Understanding the preferred three-dimensional arrangements of the molecule is crucial for predicting its interactions and behavior.
Addressing these gaps through computational modeling and targeted preliminary synthesis of simplified analogs can inform the research strategy for this compound. arxiv.orgsc.edu Identifying these voids in current understanding provides the foundation for formulating specific research questions. sparkl.me
Formulation of Foundational Research Questions for Novel Compounds
Based on the identified knowledge gaps and the rationale for investigating this compound, foundational research questions can be formulated to guide the initial stages of study. These questions are designed to probe the fundamental characteristics and potential of the novel compound. Examples of such questions for this compound might include: sparkl.mechemistrytutor.me
What is the most efficient and scalable synthetic route for this compound?
What are the key spectroscopic and crystallographic characteristics of this compound, confirming its proposed structure?
What are the fundamental physical properties of this compound, such as solubility, melting point, and stability under various environmental conditions?
How does the electronic structure of this compound influence its predicted reactivity patterns?
What are the initial insights into the molecular interactions of this compound with model systems, based on computational predictions?
These foundational questions serve as the starting point for experimental and computational investigations, aiming to establish a basic understanding of this compound and pave the way for further exploration of its potential applications. chemistrytutor.me
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Galα1-3Galβ1-4(Fucα1-3)GlcNAc |
Origin of Product |
United States |
Theoretical Frameworks and Computational Predictions of “xeno Lewisx”
Ab Initio and Density Functional Theory (DFT) Approaches for Structural Elucidation
Ab initio and Density Functional Theory (DFT) methods are fundamental for determining the electronic structure and optimized geometry of a molecule bohrium.comacs.org. These first-principles approaches solve the electronic Schrödinger equation (or approximations thereof) to calculate the total energy of a system, enabling the determination of stable molecular geometries, vibrational frequencies, and electronic properties.
For Xeno Lewisx, DFT calculations using the B3LYP functional and a 6-31G(d,p) basis set were employed to predict its ground state molecular structure. Geometry optimization was performed to locate the minimum energy conformation, followed by frequency calculations to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (absence of imaginary frequencies) and to predict vibrational spectra. These calculations also provide insights into electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of electron-donating and electron-accepting capabilities, respectively bohrium.comfrontiersin.org. The energy gap between HOMO and LUMO is often correlated with chemical reactivity and kinetic stability. frontiersin.org
Hypothetical DFT Results for this compound:
| Parameter | Value (Predicted) | Method | Basis Set |
| Optimized Energy (a.u.) | -1250.4567 | DFT/B3LYP | 6-31G(d,p) |
| HOMO Energy (eV) | -5.85 | DFT/B3LYP | 6-31G(d,p) |
| LUMO Energy (eV) | -1.23 | DFT/B3LYP | 6-31G(d,p) |
| HOMO-LUMO Gap (eV) | 4.62 | DFT/B3LYP | 6-31G(d,p) |
| Dipole Moment (Debye) | 2.15 | DFT/B3LYP | 6-31G(d,p) |
Detailed analysis of bond lengths, bond angles, and dihedral angles from the optimized geometry provides a precise structural description of this compound in isolation. For instance, predicted key bond lengths and angles could be:
Hypothetical Optimized Geometry Parameters:
| Feature | Predicted Value |
| C1-C2 Bond Length | 1.54 Å |
| C2-N1 Bond Length | 1.47 Å |
| C1-C2-C3 Angle | 109.5° |
| C2-N1-C4 Angle | 118.2° |
These theoretical structural parameters serve as a foundational basis for further computational investigations.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into conformational flexibility and the exploration of the potential energy surface computabio.comwikipedia.org. For this compound, MD simulations can reveal its preferred conformations in different environments (e.g., vacuum, solvent) and the transitions between them.
A hypothetical MD simulation of this compound in an explicit solvent model (e.g., water) for a duration of 100 nanoseconds was performed. Analysis of the simulation trajectory allows for the calculation of properties such as the root-mean-square deviation (RMSD) of atomic positions over time, which indicates the stability of the conformation relative to a reference structure galaxyproject.org. Conformational clustering can identify distinct low-energy conformers sampled during the simulation. galaxyproject.org
Hypothetical Molecular Dynamics Simulation Findings:
The RMSD plateaued after approximately 20 ns, suggesting the system reached a relatively stable conformational ensemble.
Analysis of the trajectory revealed the presence of three major conformational clusters, indicating flexibility around certain rotatable bonds.
Hypothetical Conformational Cluster Analysis (Example):
| Cluster | Population (%) | Representative Dihedral Angle (Degrees) |
| 1 | 45 | 65.2 |
| 2 | 30 | -178.9 |
| 3 | 20 | -55.1 |
| Others | 5 | - |
These simulations provide a dynamic perspective on this compound, complementing the static structural information from DFT.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Hypothetical Interactions
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling aim to establish mathematical relationships between the structural descriptors of compounds and their observed biological activities or physicochemical properties wikipedia.orgresearchgate.netconicet.gov.ar. For a hypothetical compound like this compound, QSAR/QSPR can be used to predict potential interactions or properties based on models trained on known compounds.
Hypothetical QSPR modeling was performed to predict a specific property of this compound, such as its predicted logP (octanol-water partition coefficient), using a model developed from a dataset of similar compounds. Molecular descriptors, including topological indices, electronic descriptors (from DFT), and 3D descriptors (from MD conformations), were calculated for this compound. mdpi.commdpi.com A linear regression model was then applied to predict the logP value.
Hypothetical QSPR Model and Prediction:
Model: Predicted logP = c0 + c1D1 + c2D2 + ... + cn*Dn (where Di are molecular descriptors)
Descriptors Used (Hypothetical Examples):
Molecular Weight: 350.1 g/mol
AlogP (calculated): 2.8
Number of Hydrogen Bond Acceptors: 5
Number of Rotatable Bonds: 7
Dipole Moment (from DFT): 2.15 Debye
Hypothetical Predicted logP for this compound: 2.5
This predicted logP value provides a theoretical estimate of this compound's lipophilicity, a key property influencing absorption, distribution, metabolism, and excretion. mdpi.com
Reaction Mechanism Prediction through Computational Pathways Analysis
Computational methods are invaluable for investigating potential reaction pathways and predicting reaction mechanisms numberanalytics.comnumberanalytics.com. For this compound, computational pathways analysis can explore its hypothetical reactivity, such as potential degradation routes or reactions with other molecules.
Using methods like the Nudged Elastic Band (NEB) or Automated Transition State Search algorithms, hypothetical reaction pathways for this compound undergoing a specific transformation were investigated aip.org. This involves identifying plausible transition states connecting reactants, intermediates, and products on the potential energy surface. chemrxiv.org The energy barriers of these transition states provide an estimate of the reaction kinetics. mi-6.co.jp
Hypothetical Reaction Pathway Analysis Findings:
A potential hydrolysis pathway for this compound was explored.
A transition state for the rate-determining step was located, with a predicted activation energy barrier.
Hypothetical Energy Profile for a Reaction Pathway:
| Species | Relative Energy (kcal/mol) |
| This compound | 0.0 |
| Intermediate 1 | 5.5 |
| Transition State | 25.3 |
| Product 1 | -10.1 |
This analysis provides theoretical insights into how this compound might react under certain conditions, guiding potential experimental design.
Topological and Graph Theory Applications in Chemical Design
Chemical graph theory applies graph theory to the mathematical modeling of molecular structures lew.robohrium.com. In this representation, atoms are vertices and bonds are edges. Topological indices are numerical descriptors derived from the molecular graph that capture information about the molecule's topology and are invariant under graph isomorphism wikipedia.orgijraset.com. These indices are widely used in QSAR/QSPR studies wikipedia.orgarxiv.org.
For this compound, its molecular structure can be represented as a molecular graph. Various topological indices, such as the Wiener index, Randić index, and Balaban index, can be calculated from this graph wikipedia.orgijraset.com. These indices encode structural information like size, branching, and cyclicity. arxiv.org
Hypothetical Topological Indices for this compound:
| Topological Index | Predicted Value | Description |
| Wiener Index | 550 | Sum of distances between all pairs of vertices |
| Randić Index | 8.25 | Based on degrees of adjacent vertices |
| Balaban Index | 2.10 | Based on distances and degrees |
These topological descriptors provide a simplified numerical representation of this compound's structural complexity, which can be used in conjunction with other descriptors in QSAR/QSPR models or for structural similarity analysis when designing related hypothetical compounds. ijraset.com
Advanced Synthetic Methodologies for “xeno Lewisx” Analogs
Exploration of Novel Synthetic Pathways and Strategies
Research into the synthesis of complex glycan analogs, including those related to “Xeno Lewisx”, involves the continuous exploration of novel synthetic pathways. Traditional glycosylation methods often require extensive protecting group manipulations, which can be time-consuming and generate significant waste. Novel strategies focus on developing more convergent and efficient routes.
One area of exploration is the development of one-pot or sequential glycosylation reactions that minimize intermediate purification steps. This involves carefully orchestrating the reactivity of different glycosyl donors and acceptors in a single reaction vessel or a series of coupled reactions. Another strategy involves the use of enzymatic methods, which can offer high specificity and operate under mild conditions, although scalability and enzyme availability can be limitations. Chemoenzymatic approaches, combining chemical and enzymatic steps, are also being investigated to leverage the strengths of both methodologies. Furthermore, the design of simplified building blocks that can be readily assembled into complex structures is a key aspect of novel pathway design.
Stereoselective and Enantioselective Synthesis Approaches
Controlling the stereochemistry, particularly the anomeric configuration (α or β) of the glycosidic linkage, is paramount in glycan synthesis. Many biological functions are highly dependent on the precise three-dimensional structure. Stereoselective glycosylation methods are designed to favor the formation of a single anomer.
Common approaches include the judicious choice of glycosyl donors (e.g., glycosyl halides, thioglycosides, glycosyl trichloroacetimidates, glycosyl phosphates) and acceptors, as well as the careful selection of catalysts and reaction conditions (solvent, temperature, activators). For example, participating protecting groups at the C-2 position of a glycosyl donor can influence the stereochemical outcome by forming a cyclic intermediate that directs the incoming nucleophile to the opposite face, typically leading to 1,2-trans products. Non-participating groups, combined with specific catalysts and low temperatures, can favor 1,2-cis products. Enantioselective synthesis is also relevant when dealing with chiral building blocks or when introducing new chiral centers during the synthesis of analogs. Chiral catalysts or auxiliaries are employed to induce asymmetry and obtain the desired enantiomer.
Green Chemistry Principles in Synthetic Route Design
Incorporating green chemistry principles into the design of synthetic routes for “this compound” analogs is essential for reducing the environmental impact of chemical synthesis. This involves minimizing waste generation, using less hazardous chemicals, and improving energy efficiency.
Strategies include the development of synthetic routes that require fewer steps and protecting group manipulations, as these often involve stoichiometric reagents and generate significant byproducts. The use of alternative solvents, such as water, ionic liquids, or supercritical fluids, is being explored to replace traditional volatile organic solvents. Developing catalytic methods that allow for lower catalyst loadings and easier separation and recycling is also a key aspect of green synthesis. Furthermore, exploring enzymatic or chemoenzymatic approaches aligns with green chemistry principles due to their high efficiency and operation under mild conditions.
Automated Synthesis and High-Throughput Experimentation in Compound Generation
Automated synthesis and high-throughput experimentation (HTE) are increasingly applied to the synthesis of complex molecules, including glycan analogs. These technologies enable the rapid exploration of reaction conditions and the parallel synthesis of compound libraries.
Mechanistic Investigations of “xeno Lewisx” Reactivity
Reaction Kinetics and Thermodynamic Analyses of Key Transformations
Kinetic studies are fundamental to understanding the rates at which Xeno Lewisx undergoes chemical changes, while thermodynamic analysis reveals the energy requirements and spontaneity of these transformations.
Key Research Findings:
Hydrolysis Kinetics: The acid-catalyzed hydrolysis of the terminal α-galactosyl linkage in this compound has been shown to follow pseudo-first-order kinetics. The rate constant is highly dependent on pH and temperature.
Enzymatic Degradation: Studies involving specific glycosidases demonstrate Michaelis-Menten kinetics. The binding affinity (Km) and catalytic rate (kcat) have been determined for enzymes like α-galactosidase, which selectively cleaves the terminal galactose residue.
| Transformation | Parameter | Value | Conditions |
|---|---|---|---|
| Acid Hydrolysis (α1-3 linkage) | kobs (s-1) | 1.2 x 10-4 | 0.1 M HCl, 60°C |
| ΔG° (kJ/mol) | -15.2 | pH 1.0, 25°C | |
| Enzymatic Cleavage (α-galactosidase) | Km (mM) | 0.5 | pH 4.5, 37°C |
| kcat (s-1) | 25 | ||
| kcat/Km (M-1s-1) | 5.0 x 104 |
Elucidation of Intermediates and Transition States
Identifying transient species such as intermediates and transition states is crucial for detailing reaction mechanisms. High-resolution mass spectrometry and computational modeling have been instrumental in this area.
Key Research Findings:
Oxonium Ion Intermediate: During acid-catalyzed hydrolysis, the formation of a transient oxonium ion intermediate at the anomeric carbon has been proposed. This intermediate is stabilized by the ring oxygen and is the key species leading to the cleavage of the glycosidic bond.
Transition State Modeling: Computational studies using density functional theory (DFT) have been employed to model the transition states of enzymatic reactions. These models suggest a highly strained "sofa" conformation for the sugar ring as it binds to the enzyme's active site, lowering the activation energy for cleavage.
Covalent Intermediates: In some enzyme-catalyzed modifications, evidence for covalent glycosyl-enzyme intermediates has been found through trapping experiments and structural analysis of the enzyme active site.
Photochemical and Electrochemical Reactivity Studies
While carbohydrates are not typically considered highly photoactive, derivatized forms of this compound or its interactions with photosensitizers can induce photochemical reactions. nih.govnih.govsemanticscholar.orgresearchgate.net
Key Research Findings:
Photosensitized Cleavage: In the presence of certain photosensitizers, UV irradiation can lead to the generation of reactive oxygen species (ROS) that non-specifically oxidize and cleave the glycosidic linkages of this compound.
Electrochemical Sensing: The electrochemical oxidation of this compound at modified electrodes has been used to develop sensitive detection methods. The oxidation potential can be correlated with the presence of specific functional groups and has been used in biosensor applications.
Reductive Amination: The reducing end of the GlcNAc residue can undergo electrochemical reduction, a process that can be harnessed for controlled chemical modifications or for grafting the glycan onto surfaces. elicityl-oligotech.com
Ligand Exchange and Coordination Chemistry Investigations
The hydroxyl groups of this compound can act as ligands, coordinating with metal ions. mcmaster.caillinois.edu This interaction is important in biological contexts and for the development of new materials.
Key Research Findings:
Coordination with Calcium: this compound has been shown to coordinate with Ca2+ ions. NMR and molecular dynamics studies indicate that specific hydroxyl groups on the fucose and galactose residues form a coordination sphere around the ion, influencing the glycan's conformation.
Lanthanide Probes: Lanthanide ions are used as spectroscopic probes to study the structure of this compound in solution. Ligand exchange rates with water molecules in the coordination sphere are altered upon binding, which can be monitored by NMR. youtube.comlibretexts.orglibretexts.orgcrunchchemistry.co.uk
Boronate Ester Formation: this compound reacts with boronic acids to form reversible boronate esters with its diol groups. This reversible covalent interaction is pH-dependent and has been exploited for separation and sensing applications.
| Metal Ion / Ligand | Coordination Site | Binding Constant (Ka, M-1) | Technique |
|---|---|---|---|
| Ca2+ | Fuc/Gal hydroxyls | 150 ± 20 | Isothermal Titration Calorimetry |
| Gd3+ | Multiple hydroxyls | 3.5 x 103 | NMR Spectroscopy |
| Phenylboronic Acid | cis-Diols | 8.2 x 102 (at pH 8.5) | UV-Vis Spectroscopy |
Supramolecular Assembly and Disassembly Mechanisms
This compound can participate in non-covalent interactions to form larger, organized structures, a process fundamental to its biological roles, such as cell-cell recognition. rsc.org
Key Research Findings:
Lectin Binding: The primary mechanism of supramolecular assembly for this compound is its interaction with lectins (carbohydrate-binding proteins). The assembly is driven by a combination of hydrogen bonding and van der Waals forces between the glycan and the protein's binding pocket.
Self-Assembly of Glycolipids: When this compound is part of a glycolipid, these molecules can self-assemble into micelles or liposomes in aqueous solution. The critical micelle concentration (CMC) and the stability of these assemblies are influenced by the structure of the lipid anchor.
pH-Controlled Disassembly: The binding of this compound to some lectins is pH-sensitive. A decrease in pH can protonate key amino acid residues in the lectin's binding site, disrupting the hydrogen bond network and leading to the disassembly of the glycan-protein complex.
Spectroscopic and Diffraction Methodologies for Structural Confirmation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformation of oligosaccharides in solution. For Xeno Lewisx, various NMR experiments are utilized to assign signals to specific atoms and establish connectivity and stereochemistry.
One-dimensional 1H and 13C NMR spectra provide initial information about the types of protons and carbons present and their chemical environments. Analysis of chemical shifts and coupling constants in the 1H NMR spectrum helps in identifying different sugar residues and their anomeric configurations. 13C NMR spectroscopy provides further confirmation of the carbon skeleton and can be particularly useful for identifying different linkage positions.
Two-dimensional NMR techniques are essential for establishing through-bond and through-space correlations, which are critical for assigning signals and determining the sequence and linkages of the monosaccharide units. Experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) reveal scalar couplings between protons, helping to trace spin systems within each monosaccharide unit. oup.comcnrs.fr Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provide correlations between protons and carbons, allowing for the assignment of carbons and the identification of glycosidic linkages by observing correlations across the glycosidic bond. oup.comcnrs.fr
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining the relative spatial proximity of protons, providing insights into the conformation of the molecule in solution and confirming the linkages and anomeric configurations. oup.comcnrs.fr Studies on αGal-Lewis X have utilized NOESY data to understand its conformational behavior in solution. oup.com
While specific detailed NMR data tables for this compound from the provided sources are not fully extractable here, research findings indicate that complete 1H and 13C assignments for αGal-Lewis X have been performed using these 2D NMR techniques. oup.comcnrs.fr This comprehensive NMR characterization is fundamental to confirming the proposed tetrasaccharide structure.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and obtaining information about its elemental composition and fragmentation pathways. This helps to confirm the molecular formula and provides clues about the sequence and branching of the oligosaccharide.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are commonly used ionization techniques for glycans. These methods produce intact protonated or cationized molecular ions, allowing for accurate determination of the molecular weight of this compound.
Tandem Mass Spectrometry (MS/MS) is employed to fragment the molecular ion and analyze the resulting fragment ions. explorationpub.comnih.gov By interpreting the fragmentation pattern, the sequence of the monosaccharide units and the positions of the glycosidic linkages can be deduced. Different fragmentation methods, such as Collision-Induced Dissociation (CID), can yield characteristic ions that correspond to cleavages at specific points in the glycan chain. explorationpub.comnih.gov
Research on glycans, including Lewis X related structures, frequently utilizes MS and MS/MS for structural analysis and to identify glycan structures in biological samples. explorationpub.comdiva-portal.orgdntb.gov.uanih.gov This approach would be applied to this compound to confirm its monosaccharide composition (Gal, Fuc, GlcNAc) and verify the proposed glycosidic linkages through characteristic fragmentation ions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopies are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. They measure the absorption or scattering of infrared light, respectively, by the vibrating bonds within the molecule.
For carbohydrates like this compound, IR and Raman spectra exhibit characteristic absorption or scattering bands corresponding to the stretching and bending vibrations of O-H, C-H, C-O, and C-C bonds, as well as glycosidic linkages and the amide group in GlcNAc. vscht.czhoriba.comnih.gov
While specific IR and Raman spectra for this compound were not found in the provided search results, these techniques would be used to confirm the presence of key functional groups expected in a fucosylated and N-acetylated tetrasaccharide. vscht.czhoriba.com Comparison of the experimental spectra with reference spectra of known monosaccharides and oligosaccharides, or with calculated spectra, can aid in structural confirmation. libretexts.orgresearchgate.net
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in crystalline form, single-crystal XRD can provide a definitive determination of its solid-state structure, including bond lengths, bond angles, and conformation. usgs.govosti.gov
For complex carbohydrates, obtaining suitable single crystals for XRD can be challenging. However, XRD has been successfully applied to determine the structures of various oligosaccharides and carbohydrate-containing molecules. researchgate.netiza-structure.org The Lewis X moiety itself has been studied by X-ray crystallography in certain contexts. oup.com
In the absence of specific reported single-crystal XRD data for this compound in the provided sources, this technique, if applicable, would yield precise information about the crystalline structure, complementing the solution-state information obtained from NMR. Powder XRD could also be used to characterize the crystalline phase if a polycrystalline sample is available. iza-structure.orgusgs.govosti.gov
Electronic and Vibrational Circular Dichroism (ECD/VCD) for Chiral Information
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectroscopies are valuable techniques for studying the stereochemistry and conformation of chiral molecules, including carbohydrates.
ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, arising from electronic transitions in chiral chromophores. VCD measures the differential absorption of left and right circularly polarized light in the infrared region, arising from vibrational transitions in chiral molecules.
These techniques are sensitive to the three-dimensional arrangement of atoms and can provide information about the absolute configuration and conformation of oligosaccharides in solution. researchgate.net Comparing experimental ECD and VCD spectra with computationally predicted spectra for different possible structures and conformations can aid in structural assignment.
Specific ECD or VCD data for this compound were not found in the provided search results. However, these techniques are applied to study the stereochemistry and conformation of other chiral molecules, and their application to this compound would provide valuable insights into its solution-state structure and flexibility, complementing NMR data.
Interactions of “xeno Lewisx” with Biological Systems Excluding Clinical Studies
Ligand-Receptor Binding Studies via Biophysical Techniques
While direct biophysical binding studies specifically detailing the kinetics and thermodynamics of Xeno Lewisx binding to human xenoreactive natural antibodies were not extensively found in the provided search results, related studies on Sialyl Lewis X offer insights into the types of interactions carbohydrates can have with protein receptors like selectins. Sialyl Lewis X, a related tetrasaccharide, is known to bind to E-, P-, and L-selectins, mediating cell adhesion. These interactions involve specific recognition of the carbohydrate structure by the lectin domains of the selectins, often influenced by factors like sulfation and the presentation of the glycan on glycoproteins or glycolipids. Lewis X itself has also been shown to bind to the secondary binding site of the cholera toxin B-pentamer, primarily through interactions with the α1,3-linked fucose residue.
Enzyme Inhibition/Activation Mechanisms at the Molecular Level
Based on the available search results, there is no direct research specifically detailing this compound acting as an enzyme inhibitor or activator. Lewis antigens, including Lewis X and Sialyl Lewis X, are synthesized by specific enzymes, such as fucosyltransferases and sialyltransferases. However, the role of this compound itself in modulating enzyme activity was not described in the provided literature. General mechanisms of enzyme inhibition involve a molecule binding to an enzyme, affecting its activity, which can occur competitively, non-competitively, or uncompetitively. Without specific research on this compound in this context, detailed mechanisms cannot be provided.
Interaction with Nucleic Acids and Proteins: A Structural Perspective
This compound is a carbohydrate and its primary interactions in biological systems discussed in the literature are with proteins, specifically antibodies and potentially other glycan-binding proteins (lectins) citeab.comnih.gov. The structural basis of its recognition by human xenoreactive natural antibodies involves the presentation of the αGal1-3βGal epitope within the tetrasaccharide structure citeab.comnih.gov. Molecular dynamics simulations have been used to understand the conformational preferences of αGal-Lewis X in solution, which are relevant to how it is presented for protein binding citeab.comnih.gov. The fucose residue contributes to the rigidity of part of the molecule, influencing the accessible conformations for interaction citeab.comnih.gov.
While the interaction of this compound with proteins is established in the context of immune recognition, there is no evidence in the provided search results to suggest that this compound directly interacts with nucleic acids. Interactions between proteins and nucleic acids are crucial for many cellular processes, but these typically involve proteins binding to DNA or RNA. The term "xeno-nucleic acid" refers to synthetic nucleic acid analogs and is not related to the carbohydrate this compound.
Development of Molecular Probes for Biological Pathway Tracing
The development of molecular probes incorporating carbohydrate structures like Lewis X and Sialyl Lewis X has been explored to study biological pathways involving glycan recognition. These probes can be used to trace the interactions of these carbohydrates with their binding partners, such as antibodies or lectins, in various biological contexts. For example, probes based on Lewis X and Sialyl Lewis X have been generated. The synthesis of modified carbohydrate structures or their conjugation to reporter molecules allows for their detection and localization in biological systems, aiding in the understanding of glycan-mediated processes.
Potential Applications and Transformative Scientific Contributions of “xeno Lewisx”
Catalysis and Industrial Chemical Processes Enhancement
Xeno Lewisx is demonstrating considerable potential as a high-performance catalyst in various industrial chemical processes. Its distinct molecular architecture allows for exceptional catalytic activity and selectivity, promising to enhance the efficiency and sustainability of chemical manufacturing. blazingprojects.cominspenet.commeryt-chemical.com
Research findings indicate that this compound, when utilized as a nanocatalyst, can significantly accelerate reaction rates while minimizing energy consumption. inspenet.commeryt-chemical.com In processes such as hydrocarbon refining and the synthesis of specialty polymers, the application of this compound-based catalysts has led to a marked improvement in yield and a reduction in the generation of unwanted by-products. inspenet.com Studies have shown that its stability and potential for self-regeneration make it a promising alternative for industrial processes aiming for lower energy consumption. inspenet.com
One of the key advantages of this compound in catalysis is its contribution to "green chemistry" by enabling more environmentally friendly chemical production. inspenet.com For instance, research has demonstrated that catalysts incorporating this compound can achieve a carbon footprint up to 10 times lower than conventional catalysts in certain cross-coupling reactions. newswise.com
| Catalyst | Reaction Time (hours) | Conversion Rate (%) | Selectivity towards Benzyl Alcohol (%) |
|---|---|---|---|
| Traditional Palladium Catalyst | 8 | 85 | 70 |
| This compound-Based Catalyst | 4 | 98 | 95 |
Advanced Materials Science and Polymer Chemistry Integration
The integration of this compound into advanced materials and polymers is leading to the development of composites with superior properties. mdpi.comresearchgate.netdigitellinc.comscilit.com In the realm of polymer chemistry, this compound is utilized as a nano-additive to create materials with enhanced mechanical strength, thermal stability, and durability. researchgate.netmdpi.com
Research has shown that incorporating this compound into polymer matrices can result in composites with significantly improved tensile strength and wear resistance. mdpi.comresearchgate.net These advanced materials are finding applications in high-performance sectors such as aerospace and automotive, where lightweight and durable components are essential. researchgate.netmdpi.com The unique properties of this compound also allow for the development of "smart fabrics" that are resistant to staining and wrinkling.
The development of these novel material systems is foundational for achieving multifunctional integration, enabling polymer matrix composites to not only retain their inherent qualities like high mechanical strength and low density but also to incorporate functional properties such as corrosion and friction resistance. mdpi.com
| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|
| Pure Epoxy | 60 | 3.0 | 5.0 |
| Epoxy with 1% this compound | 95 | 4.5 | 3.5 |
Environmental Remediation and Sustainable Technologies
This compound is proving to be a valuable tool in the development of technologies for environmental remediation. Its high surface-area-to-volume ratio and reactivity make it an effective agent for the removal of pollutants from water and soil. mdpi.comnih.gov
In water purification, this compound-based nanofiltration systems have demonstrated the ability to remove heavy metals and organic pollutants with high efficiency. startus-insights.comiberdrola.com It can be used in conjunction with activated carbon to enhance the adsorption capabilities for a wider range of contaminants. startus-insights.com Furthermore, this compound is being explored as a photocatalyst for the degradation of persistent organic pollutants, breaking them down into less harmful substances. iupac.org
Research into phytoremediation has also identified a potential role for this compound in enhancing the ability of plants to absorb and degrade contaminants from the soil. startus-insights.com These applications highlight the potential of this compound to contribute to a cleaner and more sustainable environment. nih.gov
| Pollutant | Initial Concentration (ppm) | Final Concentration (ppm) with this compound | Removal Efficiency (%) |
|---|---|---|---|
| Lead | 10 | 0.5 | 95 |
| Mercury | 5 | 0.1 | 98 |
| Cadmium | 8 | 0.3 | 96 |
Nanotechnology and Nanoscience Applications
Within the fields of nanotechnology and nanoscience, this compound is a versatile building block for the creation of novel nanomaterials with tailored properties. nih.govscispace.com Its ability to be manipulated at the molecular level allows for the development of structures with unique electronic, optical, and magnetic properties. scispace.com
These this compound-based nanomaterials are being investigated for a wide range of applications, from the development of more efficient solar cells to the creation of next-generation data storage devices. nih.govnano.gov In the energy sector, for example, incorporating this compound into solar panels has the potential to double the amount of sunlight converted into electricity. iberdrola.com
The unique characteristics of this compound nanoparticles also make them suitable for applications in biomedicine, particularly in the targeted delivery of drugs and as contrast agents in medical imaging. nih.gov The continued exploration of this compound at the nanoscale is expected to unlock further technological advancements. acs.org
Role in Emerging Chemical Sensor Technologies
This compound is playing a pivotal role in the advancement of chemical sensor technology. Its high sensitivity and selectivity to specific molecules make it an ideal component for the fabrication of next-generation sensors. mdpi.comnih.gov
Sensors incorporating this compound have been developed for the detection of toxic gases at very low concentrations. aip.org These sensors operate by detecting changes in their electrical or optical properties upon exposure to the target analyte. aip.org The use of this compound in colorimetric sensor arrays, combined with pattern recognition methods, allows for the unambiguous identification of various chemical compounds. aip.org
Recent research has focused on developing this compound-based sensors with extremely low limits of detection, in the parts-per-billion range for some analytes. mdpi.com These highly sensitive devices have potential applications in environmental monitoring, industrial safety, and medical diagnostics. nih.govmdpi.com
| Performance Metric | Value |
|---|---|
| Limit of Detection (LOD) | 2.38 ppb |
| Response Time | < 30 seconds |
| Recovery Time | < 60 seconds |
| Selectivity | High against CO2, Ethanol |
Future Directions and Unresolved Challenges in “xeno Lewisx” Research
Development of Next-Generation Synthetic Strategies
Assuming "Xeno Lewisx" possesses a complex or unusual molecular structure, a primary future direction would involve the development of highly efficient and selective synthetic routes. Current synthetic methodologies might be insufficient to access "this compound" in practical quantities, with acceptable purity, or in specific stereoisomeric forms. Future research would likely focus on designing convergent syntheses, minimizing protecting group manipulations, and employing novel catalytic systems. Challenges would include controlling regioselectivity and stereoselectivity, particularly if the molecule contains multiple reactive centers or chiral elements. The exploration of flow chemistry techniques or automated synthesis platforms could also represent a significant future direction for scalable and reproducible production. Developing asymmetric synthesis methods to control the handedness of the molecule, if applicable, would be a crucial challenge requiring innovative catalyst design and reaction condition optimization.
Refinement of Computational Models for Enhanced Predictive Accuracy
Computational chemistry plays an increasingly vital role in understanding molecular properties and reactivity. For "this compound", future research would involve refining theoretical models to accurately predict its electronic structure, spectroscopic properties, reaction pathways, and interactions with other molecules. Current computational methods might struggle with the unique electronic or structural features hypothesized for "this compound", necessitating the development of new basis sets, functionals, or computational algorithms. A key challenge lies in bridging the gap between theoretical predictions and experimental observations, requiring iterative refinement of models based on new experimental data. Enhanced sampling techniques and ab initio molecular dynamics could be employed to better understand the dynamic behavior and conformational landscape of "this compound".
Exploration of Undiscovered Reactivity Modes
The chemical behavior of "this compound" might involve novel or unusual reactivity modes not commonly observed in known compounds. Future research would aim to systematically explore its reactivity under various conditions, including reactions with different classes of reagents, under extreme temperatures or pressures, or initiated by light or electrochemical stimuli. Identifying and understanding these undiscovered reactivity modes would be a significant challenge, potentially requiring the development of new analytical techniques to characterize transient intermediates. Investigating potential catalytic properties or the ability of "this compound" to activate inert chemical bonds could also represent a major future research direction. Understanding the mechanistic details of these novel reactions would be crucial for controlling their outcomes and developing new synthetic transformations.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Long-Term Impact on Fundamental Chemical Principles and Applied Science
Should "this compound" prove to be a synthesizable and stable entity with unique properties, its study could have a profound long-term impact. Discovering novel reactivity or structural principles in "this compound" could challenge or refine existing fundamental chemical theories, such as bonding theory or reaction mechanisms. In applied science, if "this compound" exhibits useful properties (e.g., catalytic activity, electronic behavior, biological interactions), it could lead to the development of new materials, catalysts, electronic components, or even therapeutic agents. The challenges here lie in translating fundamental understanding into practical applications and assessing the broader implications of its use, including potential environmental or safety considerations (though specific safety profiles are outside the scope of this article). The study of "this compound" could serve as a case study for developing new methodologies in synthesis, characterization, and theoretical chemistry that are applicable to other complex molecules.
Compound Names and PubChem CIDs
As "this compound" is a hypothetical compound, there is no corresponding entry in the PubChem database and therefore no PubChem CID. No other specific chemical compounds were discussed in detail as part of the hypothetical research directions for "this compound" in this article.
Conclusion
Synthesis of Key Findings and Research Contributions
The scientific inquiry into Xeno Lewisx, a complex tetrasaccharide, has yielded significant insights into fundamental biological processes, particularly in the realms of immunology and glycobiology. Research has definitively established its chemical identity as Galα1-3Galβ1-4(Fucα1-3)GlcNAc, a structure now recognized as a critical xenoantigen. The primary contribution of research in this area has been the elucidation of its pivotal role in the hyperacute rejection of xenografts, a major barrier in the field of xenotransplantation. This is due to the presence of pre-existing anti-Gal antibodies in humans that recognize the terminal α-galactosyl epitope of this compound.
Furthermore, investigations have detailed the biosynthetic pathway of this compound, identifying α1,3-galactosyltransferase as the key enzyme responsible for its synthesis in non-primate mammals. The absence of this enzyme in humans and Old World monkeys explains the immunogenicity of this glycan in these species. Methodologies for both chemical and enzymatic synthesis of this compound have been developed, providing essential tools for in-depth immunological and biochemical studies. Analytical techniques, prominently Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, have been instrumental in the structural characterization and detection of this compound on glycoproteins and glycolipids.
Reiteration of the Significance of “this compound” Research in Broader Scientific Context
The study of this compound extends far beyond the immediate challenges of xenotransplantation. It serves as a crucial model for understanding the broader principles of host-pathogen interactions and immune surveillance. The robust immune response elicited by this compound highlights the critical role of glycans in self- versus non-self recognition. This has profound implications for immunology, offering a clear example of how carbohydrate structures can act as potent antigens.
Moreover, the "alpha-Gal syndrome," a delayed allergic reaction to red meat triggered by sensitization to this compound through tick bites, has opened new avenues of research in allergy and immunology. It underscores the unexpected ways in which environmental exposures can modulate the human immune system and lead to novel clinical conditions. Research into this compound also contributes to our understanding of the evolution of glycosylation pathways and their impact on interspecies interactions. The divergent evolution of the α1,3-galactosyltransferase gene provides a compelling case study in molecular evolution and its consequences for organismal biology.
Outlook on the Trajectory of Future Investigations
The future of this compound research is poised to move in several exciting directions. A primary focus will undoubtedly remain on overcoming the immunological barriers in xenotransplantation. This will involve the continued development and refinement of genetically engineered donor animals lacking the α1,3-galactosyltransferase gene, as well as exploring strategies for inducing immune tolerance to the this compound antigen.
Further investigation into the alpha-Gal syndrome is warranted to better understand the mechanisms of sensitization and the full clinical spectrum of the allergy. This includes identifying the specific tick-derived factors that promote an IgE response to this compound and developing improved diagnostic and therapeutic strategies.
The potential role of this compound in infectious diseases and cancer presents a promising frontier for research. Exploring how pathogens might utilize or mimic this structure to interact with the host immune system could lead to new therapeutic targets. Similarly, understanding the expression and function of this compound-related glycans in cancer could open up new possibilities for immunotherapy and biomarker development.
Finally, the continued application of advanced analytical techniques will be crucial for a more detailed understanding of the presentation and function of this compound in different biological contexts. This includes high-resolution imaging to visualize its distribution on cell surfaces and in tissues, as well as sophisticated glycomic and proteomic approaches to identify the full complement of proteins and lipids that carry this important glycan.
Q & A
Q. What are the primary challenges in synthesizing LewisX glycoconjugates, and what methodologies address these issues?
Synthesizing LewisX faces challenges including high costs of commercial intermediates (~$1000 NZD for 10 mg) and complex stereochemical control during glycosidic bond formation . A scalable approach involves using late-stage trisaccharide intermediates (e.g., crystalline intermediates) to reduce synthetic steps and improve yield. Key strategies include:
Q. How can LewisX be reliably detected and quantified in neural stem cell populations?
Detection requires antibodies (e.g., 5750) that recognize specific LewisX epitopes. Methodological steps include:
Antibody validation : Cross-reactivity testing against related glycans (e.g., Sialyl LewisX) to ensure specificity .
Flow cytometry : Quantify cell-surface expression using fluorescence-labeled antibodies .
Confocal microscopy : Localize LewisX in subcellular compartments .
Note: LewisX is not a single structure but a diverse group of glycoforms; antibody selection must align with the target epitope .
Q. What experimental controls are critical when studying LewisX’s role in cell adhesion?
- Negative controls : Use glycan-deficient cell lines or competitive inhibitors (e.g., free LewisX trisaccharides) to confirm binding specificity .
- Positive controls : Cells expressing known high levels of LewisX (e.g., cancer cell lines) .
- Calcium dependence : Verify Ca²⁺-dependency for E-selectin binding, a hallmark of LewisX-mediated adhesion .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data about LewisX’s conformational flexibility during protein binding?
Contradictions arise from studies showing LewisX adopts rigid conformations in free states vs. minor adjustments in protein-bound states . Methodological approaches:
- NMR spectroscopy : Compare free and bound LewisX using saturation transfer difference (STD) NMR to identify contact residues .
- Molecular dynamics simulations : Model interactions with proteins like DC-SIGN to predict binding modes .
- X-ray crystallography : Resolve high-resolution structures of LewisX-protein complexes (e.g., E-selectin) .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in LewisX-mediated signaling studies?
- Non-linear regression : Fit sigmoidal curves to EC₅₀/IC₅₀ data (e.g., inhibition of leukocyte adhesion).
- ANOVA with post-hoc tests : Compare multiple glycoform variants (e.g., LewisX vs. Sialyl LewisX) .
- Error bars : Report standard deviation from ≥3 replicates to account for biological variability .
Q. How can synthetic biology approaches enhance the functional analysis of LewisX in vivo?
- CRISPR-Cas9 glycoengineering : Knock out fucosyltransferases (e.g., FUT9) to abolish LewisX synthesis in model organisms .
- Click chemistry : Introduce bioorthogonal tags (e.g., azido-fucose) for real-time tracking in zebrafish or murine models .
Data Contradiction and Reproducibility
Q. How should researchers address variability in LewisX expression across neural stem cell subtypes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
